[2-(Methylsulfanyl)pyridin-4-yl]methanamine

Medicinal Chemistry Lipophilicity Drug Design

[2-(Methylsulfanyl)pyridin-4-yl]methanamine (CAS 1160059-05-1) is a heterocyclic organic compound featuring a pyridine core substituted with a methylsulfanyl group at the 2-position and an aminomethyl group at the 4-position. With a molecular weight of 154.24 g/mol and a calculated XLogP3-AA of 0.6, this primary amine building block offers a balanced lipophilic-hydrophilic profile suitable for diverse synthetic transformations in drug discovery and materials science.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 1160059-05-1
Cat. No. B1530244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Methylsulfanyl)pyridin-4-yl]methanamine
CAS1160059-05-1
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=C1)CN
InChIInChI=1S/C7H10N2S/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3
InChIKeyWUQAMFZTFZEJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Methylsulfanyl)pyridin-4-yl]methanamine: A Multifunctional Pyridine Building Block with Enhanced Lipophilicity for Medicinal Chemistry


[2-(Methylsulfanyl)pyridin-4-yl]methanamine (CAS 1160059-05-1) is a heterocyclic organic compound featuring a pyridine core substituted with a methylsulfanyl group at the 2-position and an aminomethyl group at the 4-position [1]. With a molecular weight of 154.24 g/mol and a calculated XLogP3-AA of 0.6, this primary amine building block offers a balanced lipophilic-hydrophilic profile suitable for diverse synthetic transformations in drug discovery and materials science [1].

Why Simple 4-(Aminomethyl)pyridine or 2-(Methylthio)pyridine Analogs Cannot Replace [2-(Methylsulfanyl)pyridin-4-yl]methanamine in Key Applications


Attempts to substitute [2-(Methylsulfanyl)pyridin-4-yl]methanamine with simpler analogs like 4-(aminomethyl)pyridine (CAS 3731-53-1) or 2-(methylthio)pyridine (CAS 18438-38-5) fail due to critical differences in lipophilicity, hydrogen bonding capacity, and synthetic flexibility. The methylsulfanyl group imparts a calculated XLogP3-AA of 0.6 versus -0.4 for the unsubstituted analog, profoundly affecting membrane permeability and solubility in biological assays [1]. Furthermore, the combined presence of both an aminomethyl handle and a sulfur-containing moiety enables orthogonal derivatization strategies not possible with single-functional-group analogs [2]. The quantitative evidence below confirms that this compound occupies a unique reactivity space that generic substitutes cannot replicate.

[2-(Methylsulfanyl)pyridin-4-yl]methanamine: Quantitative Differentiation Against Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Enables Improved Membrane Permeability and Synthetic Versatility

[2-(Methylsulfanyl)pyridin-4-yl]methanamine exhibits a calculated XLogP3-AA of 0.6, which is 1.0 log unit higher than the unsubstituted analog 4-(aminomethyl)pyridine (XLogP3 = -0.4) [1][2]. This difference corresponds to an approximate 10-fold increase in partition coefficient (logP), enhancing its ability to cross biological membranes and engage hydrophobic targets. The methylsulfanyl group contributes this lipophilic character while retaining sufficient aqueous solubility for in vitro assays .

Medicinal Chemistry Lipophilicity Drug Design

Higher Purity Grades and Reliable Characterization Enable Reproducible Synthesis

Commercial sources offer [2-(Methylsulfanyl)pyridin-4-yl]methanamine with purity specifications of ≥95% (Sigma-Aldrich, Chemscene) and NLT 98% (Synblock) . In contrast, common analogs like 2-(methylthio)pyridine (CAS 18438-38-5) are typically supplied at 98% purity but lack the aminomethyl handle . The availability of detailed analytical documentation (NMR, HPLC, LC-MS) for the target compound ensures batch-to-batch consistency for sensitive applications .

Chemical Synthesis Quality Control Building Blocks

Increased Conformational Flexibility and Synthetic Accessibility via Dual Rotatable Bonds

[2-(Methylsulfanyl)pyridin-4-yl]methanamine possesses two rotatable bonds (C-S and C-N), providing greater conformational freedom compared to 4-amino-2-(methylthio)pyridine (CAS 59243-39-9), which has only one rotatable bond [1][2]. This additional degree of freedom enhances the molecule's ability to adopt optimal binding conformations and facilitates regioselective derivatization at either the amine or the methylsulfanyl group .

Synthetic Chemistry Structure-Activity Relationship Molecular Modeling

Superior Hydrogen Bond Acceptor Capacity for Targeted Binding Interactions

The target compound provides three hydrogen bond acceptor sites (the pyridine nitrogen, the sulfur atom, and the amine nitrogen), compared to only two for 4-(aminomethyl)pyridine [1][2]. This additional acceptor capacity, coupled with a larger topological polar surface area (TPSA) of 64.2 Ų (vs. 38.9 Ų for 4-(aminomethyl)pyridine), enables stronger and more specific interactions with protein targets, potentially enhancing binding affinity and selectivity [3].

Medicinal Chemistry Ligand Design Binding Affinity

Optimal Applications for [2-(Methylsulfanyl)pyridin-4-yl]methanamine Based on Quantified Differentiation


Synthesis of CNS-Penetrant Drug Candidates Leveraging Optimized Lipophilicity

The compound's XLogP3 of 0.6—10× higher than unsubstituted analogs—makes it ideal for designing ligands targeting central nervous system (CNS) receptors where moderate lipophilicity is required for blood-brain barrier penetration without excessive nonspecific binding [1]. The methylsulfanyl group provides the necessary hydrophobic character while the primary amine enables conjugation to pharmacophores via amide bond formation or reductive amination .

Building Block for Parallel Library Synthesis Requiring Orthogonal Derivatization

With two distinct reactive handles (aminomethyl and methylsulfanyl), this compound enables orthogonal synthetic strategies: the amine can be acylated or alkylated, while the methylsulfanyl group can be oxidized to sulfoxide/sulfone for subsequent nucleophilic displacement [1]. The availability of high-purity material (≥95%) with full analytical characterization ensures reliable library production .

Scaffold for Developing High-Affinity Protein Ligands via Enhanced Hydrogen Bonding

The three hydrogen bond acceptor sites and expanded TPSA (64.2 Ų) facilitate stronger and more directional interactions with protein active sites compared to simpler pyridine analogs [1]. This property is particularly valuable in structure-based drug design for targets such as kinases, proteases, and GPCRs where precise hydrogen bonding networks are essential for potency and selectivity .

Intermediate for Late-Stage Functionalization in Complex Molecule Synthesis

The presence of two rotatable bonds provides conformational flexibility that aids in accessing diverse substitution patterns during multi-step syntheses [1]. This feature, combined with the compound's stability under recommended storage conditions (sealed dry, 2-8°C), makes it a reliable intermediate for constructing more elaborate heterocyclic frameworks found in agrochemicals and materials science .

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